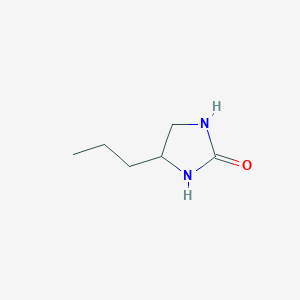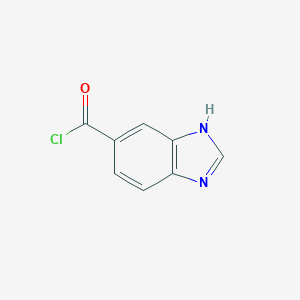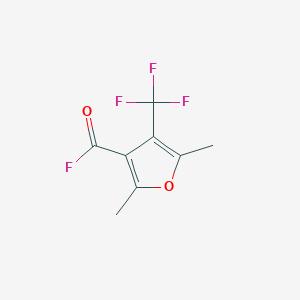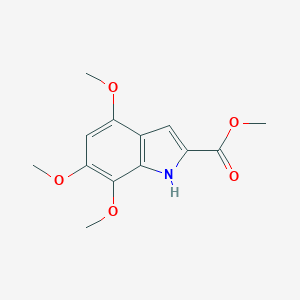![molecular formula C11H20N2O2 B064455 tert-Butyl 3-azabicyclo[3.2.0]heptan-1-ylcarbamate CAS No. 171906-65-3](/img/structure/B64455.png)
tert-Butyl 3-azabicyclo[3.2.0]heptan-1-ylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 3-azabicyclo[3.2.0]heptan-1-ylcarbamate (TAC) is a synthetic compound that has gained attention in the scientific community due to its potential use as a chemical tool in various research applications. TAC has a unique structure that makes it a promising candidate for studying the effects of neurotransmitters on the central nervous system. In
Applications De Recherche Scientifique
Efficient Synthesis Routes
A study by Maton et al. (2010) describes an efficient scalable route to synthesize enantiomerically pure tert-butyl derivatives, demonstrating significant improvements over original methods. This approach yielded kilogram amounts of the compound, highlighting its scalability for industrial applications (Maton et al., 2010).
Synthesis of Substituted Piperidines
Harmsen et al. (2011) detailed the synthesis of tert-butyl trans-4-ethynyl-3-hydroxypiperidine-1-carboxylate, introducing a new scaffold for the preparation of substituted piperidines. This work expanded the toolkit for medicinal chemistry by providing a novel method for constructing piperidine derivatives, crucial for drug development (Harmsen et al., 2011).
Novel Reaction Mechanisms and Derivatives
Gómez-Sánchez et al. (2007) explored base-promoted heterocyclization for synthesizing 7-azabicyclo[2.2.1]heptane derivatives, offering insights into the effects of nitrogen protecting groups and configuration of leaving groups on reaction outcomes. Their work provided a method for the synthesis of derivatives with potential utility in synthetic and medicinal chemistry applications (Gómez-Sánchez et al., 2007).
Photocycloaddition Reactions
Jirásek et al. (2017) demonstrated the use of visible-light [2+2] photocycloaddition for cyclizing ω-phenyl and ω,ω'-diphenyl-4-aza-1,6-heptadienes, leading to the synthesis of phenyl- and diphenyl-3-azabicyclo[3.2.0]heptanes. This approach highlights the application of photochemistry in constructing complex bicyclic structures, useful in the development of bioactive compounds (Jirásek et al., 2017).
Advanced Building Blocks for Drug Discovery
Skalenko et al. (2018) elaborated on a one-step synthesis of functionalized 3-azabicyclo[3.2.0]heptanes through [2+2]-photochemical intermolecular cycloaddition. The synthesized compounds were transformed into bi- and tricyclic analogues of key structural motifs in drug discovery, showcasing the utility of these scaffolds in synthesizing complex molecular architectures (Skalenko et al., 2018).
Propriétés
IUPAC Name |
tert-butyl N-(3-azabicyclo[3.2.0]heptan-1-yl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-10(2,3)15-9(14)13-11-5-4-8(11)6-12-7-11/h8,12H,4-7H2,1-3H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WATXNHHBICSVMQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC12CCC1CNC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
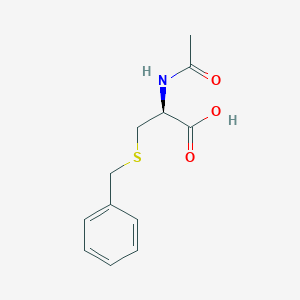
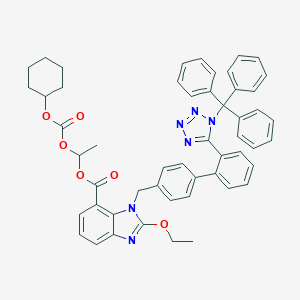
![Furo[2,3-c]pyridine-3-ethanamine](/img/structure/B64378.png)
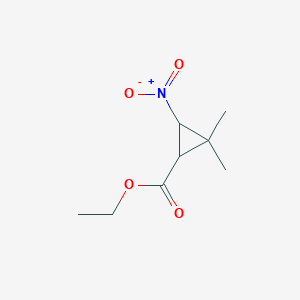
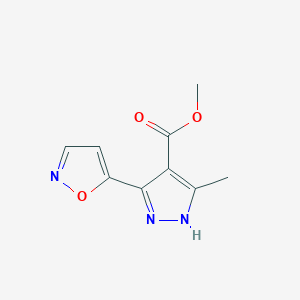
![Methyl 3-[(2-methoxy-2-oxoethyl)thio]-3-(2-thienyl)propanoate](/img/structure/B64382.png)
